2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of isoindole, benzothiazole, and acetamide functional groups
Preparation Methods
The synthesis of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions The synthetic route may start with the preparation of the isoindole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkageReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindole and benzothiazole rings can be reduced to their corresponding alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides
Scientific Research Applications
2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole and benzothiazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication in cancer cells . The sulfanyl linkage and acetamide group also play roles in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include:
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: This compound shares the isoindole structure but lacks the benzothiazole and acetamide groups.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar isoindole core but differs in its side chains and functional groups.
Acetamide, 2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-: This compound features an isoindole structure with different substituents.
The uniqueness of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE lies in its combination of isoindole, benzothiazole, and acetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S2/c1-31-19-9-5-4-8-17(19)25-21(28)13-32-24-26-18-11-10-14(12-20(18)33-24)27-22(29)15-6-2-3-7-16(15)23(27)30/h2-12H,13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBFPUTBVJRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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